Enantiomeric Potency Differential: D-AP5 vs. L-AP5 vs. DL-AP5 (Racemate)
DL-AP5 sodium salt is a racemic mixture wherein the active D-enantiomer competitively inhibits the glutamate binding site of NMDA receptors with a Kd of 1.4 μM . In contrast, the L-enantiomer exhibits approximately 52-fold lower antagonist potency . Consequently, the racemic DL-AP5 mixture demonstrates approximately half the potency of D-AP5 at equivalent nominal concentrations. This differential must be accounted for when interpreting dose-response relationships or comparing data across studies using different AP5 forms.
| Evidence Dimension | Binding Affinity (Kd) and Relative Potency |
|---|---|
| Target Compound Data | DL-AP5 (racemic mixture): Contains 50% D-AP5 (Kd = 1.4 μM) and 50% L-AP5 (low activity) |
| Comparator Or Baseline | D-AP5: Kd = 1.4 μM at NMDA receptor glutamate site; L-AP5: ~52-fold lower potency than D-AP5 |
| Quantified Difference | 52-fold potency difference between D-AP5 and L-AP5; DL-AP5 effective potency is approximately half that of D-AP5 at equal nominal concentrations |
| Conditions | Rat brain membrane binding assays; cortical neuron electrophysiology |
Why This Matters
When procuring AP5 for NMDA receptor studies, selecting DL-AP5 sodium salt requires approximately 2× higher nominal concentrations to achieve equivalent blockade compared to D-AP5, a critical consideration for dose-response experimental design and cross-study data interpretation.
